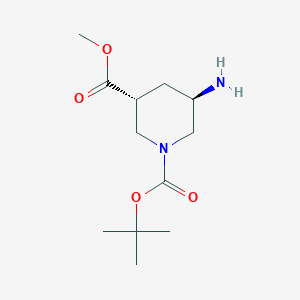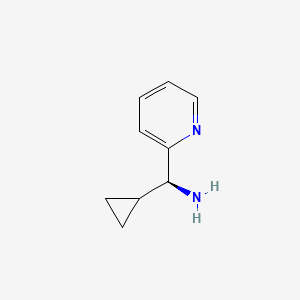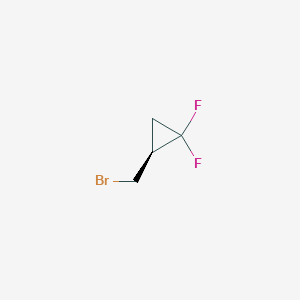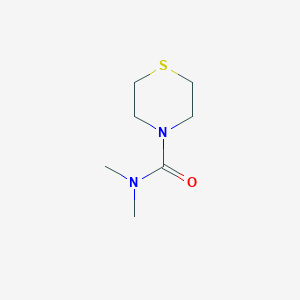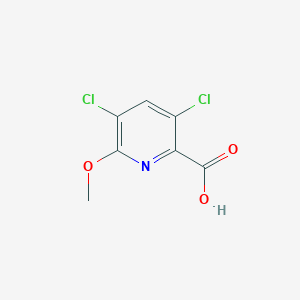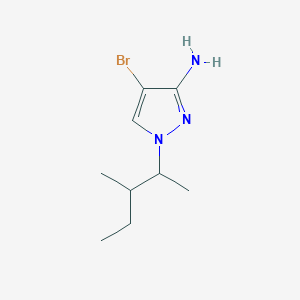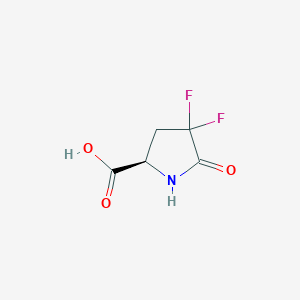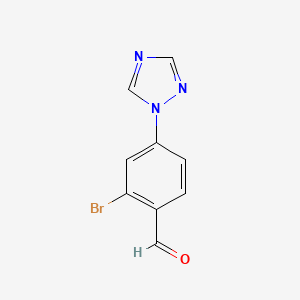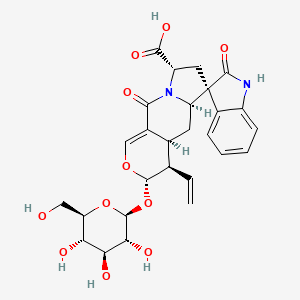
MappiodosideE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MappiodosideE is a unique compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MappiodosideE involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or methylation, to achieve the final structure of this compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may involve the use of high-pressure and high-temperature conditions to accelerate the reactions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the pure compound from reaction mixtures.
化学反应分析
Types of Reactions: MappiodosideE undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are performed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
MappiodosideE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential to treat various diseases due to its unique reactivity and bioactivity.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced strength or conductivity.
作用机制
The mechanism of action of MappiodosideE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its therapeutic potential and to develop effective applications.
相似化合物的比较
MappiodosideE is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MappiodosideA, MappiodosideB, and MappiodosideC share structural similarities with this compound.
属性
分子式 |
C27H30N2O11 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC 名称 |
(3S,3'S,4'R,4'aS,5'aR,8'S)-4'-ethenyl-2,10'-dioxo-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-8'-carboxylic acid |
InChI |
InChI=1S/C27H30N2O11/c1-2-11-12-7-18-27(14-5-3-4-6-15(14)28-26(27)37)8-16(23(35)36)29(18)22(34)13(12)10-38-24(11)40-25-21(33)20(32)19(31)17(9-30)39-25/h2-6,10-12,16-21,24-25,30-33H,1,7-9H2,(H,28,37)(H,35,36)/t11-,12+,16+,17-,18-,19-,20+,21-,24+,25+,27+/m1/s1 |
InChI 键 |
MZNPJNSFCREQFS-PQKHNBROSA-N |
手性 SMILES |
C=C[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@H](N3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
规范 SMILES |
C=CC1C2CC3C4(CC(N3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


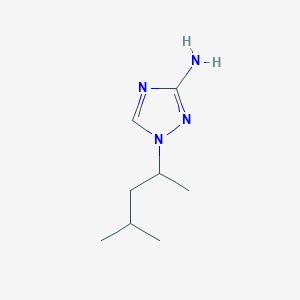
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
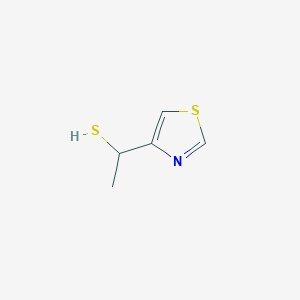
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)

